molecular formula C8H8ClN B1597405 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile CAS No. 6945-87-5

2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile

Cat. No. B1597405
CAS RN: 6945-87-5
M. Wt: 153.61 g/mol
InChI Key: UCYKNDOOVFKJKU-UHFFFAOYSA-N
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Patent
US07897611B2

Procedure details

To a solution of 2-chloroacrylonitrile (50.0 g, 571 mmol) in toluene (150 ml) was slowly added cyclopentadiene (37.7 g, 571 mmol). The reaction was stirred for 60 h at ambient temperature under a nitrogen atmosphere. The reaction was then concentrated by rotary evaporation to remove the majority of the toluene. The compound was purified by vacuum distillation (100-150° C., 15 mm Hg) to afford the nitrile as a white solid (49.7 g, 56.5%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
37.7 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Yield
56.5%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2](=[CH2:5])[C:3]#[N:4].C1CC=CC=1.[C:11]1([CH3:17])[CH:16]=CC=[CH:13][CH:12]=1>>[Cl:1][C:2]1([C:3]#[N:4])[CH2:16][CH:11]2[CH2:17][CH:5]1[CH:13]=[CH:12]2

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
ClC(C#N)=C
Step Two
Name
Quantity
37.7 g
Type
reactant
Smiles
C1=CC=CC1
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 60 h at ambient temperature under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was then concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
to remove the majority of the toluene
DISTILLATION
Type
DISTILLATION
Details
The compound was purified by vacuum distillation (100-150° C., 15 mm Hg)

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
product
Smiles
ClC1(C2C=CC(C1)C2)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 49.7 g
YIELD: PERCENTYIELD 56.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.